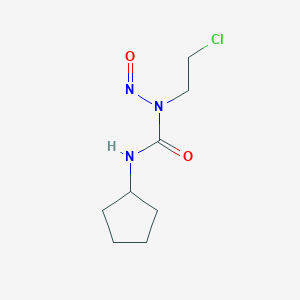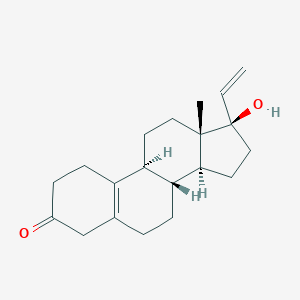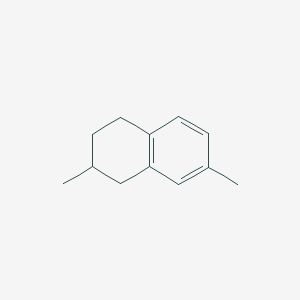
2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through the cyclization of 5-(o-, m-, or p-tolyl)-pent-1- or -2-ene or 5-phenyl-hex-1- or -2-ene using a solid cyclization catalyst. The catalyst typically comprises an acidic ultra-stable crystalline aluminosilicate molecular sieve Y-zeolite with a silica-to-alumina molar ratio of about 4:1 to 10:1 . The reaction is carried out at elevated temperatures and pressures to maintain the feedstock in the liquid phase, resulting in the formation of dimethyltetralins .
Industrial Production Methods
Industrial production of 2,7-dimethyltetralin involves similar cyclization processes, often utilizing advanced catalytic systems to enhance yield and selectivity. The use of modified H-BEA zeolites, such as those modified with silicon or boron, has been shown to improve the catalytic performance and reduce side reactions .
化学反应分析
Types of Reactions
2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Isomerization: Conversion to other dimethyltetralin isomers, such as 2,6-dimethyltetralin, using modified H-BEA zeolites.
Dealkylation: Removal of methyl groups under specific conditions.
Oxidation: Formation of corresponding naphthalene derivatives.
Common Reagents and Conditions
Isomerization: Catalysts like silicon- and boron-modified H-BEA zeolites are used under controlled temperatures to achieve selective isomerization.
Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide in the presence of a catalyst.
Major Products Formed
科学研究应用
2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.
作用机制
The mechanism of action of 2,7-dimethyltetralin involves its interaction with specific molecular targets and pathways. For instance, during isomerization, the compound interacts with the active sites of the catalyst, leading to the rearrangement of its molecular structure. The presence of strong Brönsted acid sites in the catalyst facilitates these transformations .
相似化合物的比较
Similar Compounds
- 2,6-Dimethyltetralin
- 1,5-Dimethyltetralin
- 2,8-Dimethyltetralin
Uniqueness
2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific methyl group positioning, which influences its chemical reactivity and physical properties. Compared to its isomers, 2,7-dimethyltetralin exhibits distinct behavior in catalytic processes and has specific applications in the synthesis of high-performance materials .
属性
IUPAC Name |
2,7-dimethyl-1,2,3,4-tetrahydronaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-9-3-5-11-6-4-10(2)8-12(11)7-9/h3,5,7,10H,4,6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAPJKOPHBEWOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871209 |
Source


|
| Record name | 2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13065-07-1 |
Source


|
| Record name | 2,7-Dimethyl tetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013065071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
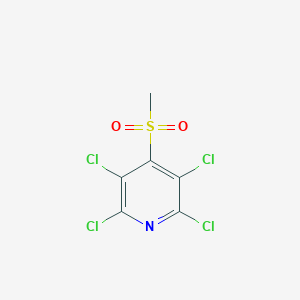
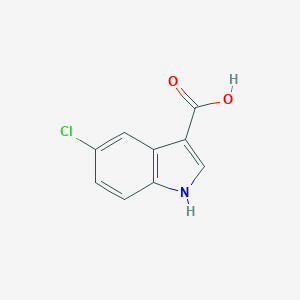
![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)
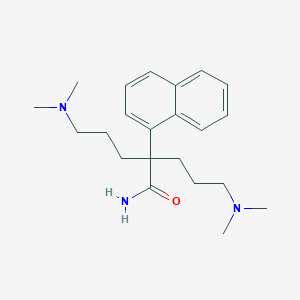
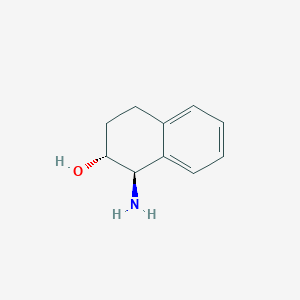
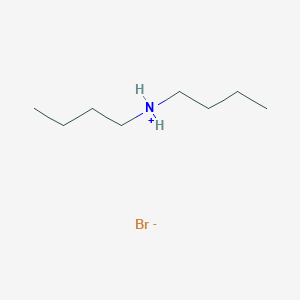
![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)
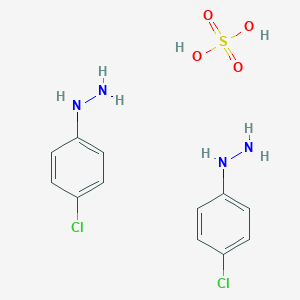
![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)
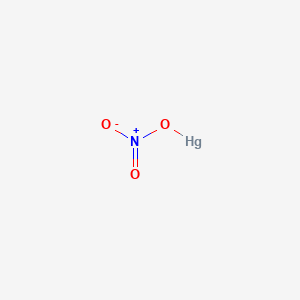
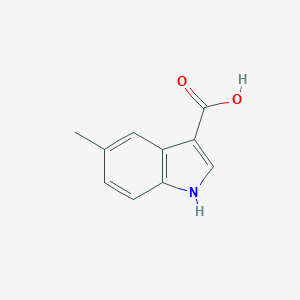
![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)
